1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione
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Overview
Description
1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione is a heterocyclic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds .
Preparation Methods
The synthesis of 1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione typically involves the formation of the thiazole ring followed by the introduction of the butane-1,3-dione moiety. Common synthetic routes include:
Cyclization Reactions: Utilizing starting materials such as 2-aminothiophenol and α-haloketones under acidic or basic conditions to form the thiazole ring.
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione undergoes various chemical reactions, including:
Scientific Research Applications
1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the design and development of drugs with antimicrobial, antifungal, antiviral, and anticancer activities.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Industry: It is utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Interaction: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione can be compared with other thiazole derivatives:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring.
These compounds share the thiazole ring but differ in their functional groups and specific biological activities, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C8H9NO2S |
---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
1-(2-methyl-1,3-thiazol-4-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H9NO2S/c1-5(10)3-8(11)7-4-12-6(2)9-7/h4H,3H2,1-2H3 |
InChI Key |
XGOOEWHMZXURRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C(=O)CC(=O)C |
Origin of Product |
United States |
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